molecular formula C15H17NO3 B1310309 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 879074-94-9

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine

Cat. No. B1310309
CAS RN: 879074-94-9
M. Wt: 259.3 g/mol
InChI Key: SIULEHIUHYCCMJ-UHFFFAOYSA-N
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Description

“3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” is an organic compound with the molecular formula C15H17NO3 . It is also known by the synonyms AKOS BC-2568 and Benzenamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new hybrid compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, was synthesized using a linker mode approach . In another study, a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was reported, which involved the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .


Molecular Structure Analysis

The molecular structure of “3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” consists of a phenylamine group attached to a methoxy-phenoxy-ethoxy group . The molecular weight of the compound is 259.3 g/mol .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for nucleophilic substitution reactions at the benzylic position, which can be exploited to introduce various functional groups . This is particularly useful in the synthesis of complex molecules for pharmaceuticals or materials science.

Catalysis

Researchers have explored the use of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine in catalysis. Its ability to stabilize transition states through resonance makes it a valuable ligand in metal-catalyzed reactions, such as Suzuki coupling .

Flame Retardancy

The compound’s structure allows it to be used as an additive in flame retardant materials. When incorporated into materials, it can help in reducing the flammability by promoting the formation of a char layer or by diluting the concentration of flammable gases .

Future Directions

The future directions for “3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” and similar compounds could involve further exploration of their potential biological activities and applications in various industries . Additionally, the development of new synthesis methods could lead to the preparation of complex m-aryloxy phenols with functional groups that impart specific properties .

properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIULEHIUHYCCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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